molecular formula C15H13BrN6 B10896384 2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10896384
M. Wt: 357.21 g/mol
InChI Key: PNFDICNWOXXZHB-UHFFFAOYSA-N
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Description

2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a synthetic organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted with a bromo-pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 4-bromo-1H-pyrazole through the reaction of hydrazine hydrate with 4-bromo-3-oxobutanoic acid under acidic conditions.

    Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromo-1-chloropropane in the presence of a base such as potassium carbonate to form 2-(4-bromo-1H-pyrazol-1-yl)-1-chloropropane.

    Cyclization: The final step involves the cyclization of 2-(4-bromo-1H-pyrazol-1-yl)-1-chloropropane with 2-amino-3-nitrobenzoic acid under reflux conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group in the quinazoline ring, converting it to an amino group.

    Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.

Major Products:

    Oxidized Derivatives: Products with hydroxyl or carbonyl groups on the pyrazole ring.

    Reduced Derivatives: Amino-substituted quinazoline derivatives.

    Substituted Derivatives: Various pyrazole derivatives with different substituents replacing the bromo group.

Scientific Research Applications

2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    Triazoloquinazolines: Compounds with similar core structures but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings substituted with various functional groups.

Uniqueness: 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to the specific combination of the triazoloquinazoline core with the bromo-pyrazole moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13BrN6

Molecular Weight

357.21 g/mol

IUPAC Name

2-[1-(4-bromopyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H13BrN6/c1-10(7-21-8-11(16)6-18-21)14-19-15-12-4-2-3-5-13(12)17-9-22(15)20-14/h2-6,8-10H,7H2,1H3

InChI Key

PNFDICNWOXXZHB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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